2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol
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Overview
Description
Tetrabenzyl-voglibose is a derivative of Voglibose which is an α-Glucosidase inhibitor used as an antidiabetic.
Mechanism of Action
Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .
Target of Action
The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .
Mode of Action
Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .
Pharmacokinetics
Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .
Action Environment
The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .
Properties
CAS No. |
115250-39-0 |
---|---|
Molecular Formula |
C38H45NO7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |
InChI Key |
DYSHUNINHUTCLX-GZLOPLGZSA-N |
Isomeric SMILES |
C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Canonical SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Synonyms |
TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?
A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]
Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?
A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]
Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?
A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []
Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?
A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []
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